

# Aptab® Applications in Model Membrane Systems: Application Notes and Protocols

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Compound of Interest					
Compound Name:	Aptab				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Aptab**s (aptamers) in model membrane systems. The content details key applications, experimental protocols, and quantitative data to facilitate the integration of **Aptab** technology into research and development workflows for drug discovery, diagnostics, and basic science.

## Introduction to Aptabs and Model Membranes

**Aptab**s are single-stranded DNA or RNA oligonucleotides capable of binding to a wide range of target molecules with high affinity and specificity.[1] Model membrane systems, such as liposomes and supported lipid bilayers, are invaluable tools that mimic the cellular membrane, providing a controlled environment to study molecular interactions.[2] The combination of **Aptab**s and model membranes offers a powerful platform for investigating the interactions of drugs with cell surfaces, developing targeted drug delivery systems, and creating novel biosensors.

## Application 1: Characterization of Aptab-Lipid Interactions

Understanding the interaction of **Aptab**s with specific lipid components of the cell membrane is crucial for various applications, including the development of therapeutics targeting externalized phospholipids like phosphatidylserine (PS) on cancer cells.



## **Quantitative Data: Aptab-Lipid Binding Affinities**

The binding affinity of **Aptab**s to lipid components is typically characterized by the dissociation constant (Kd), where a lower Kd value indicates a stronger interaction. The following table summarizes the Kd values for selected **Aptab**s targeting specific lipids in model membrane systems.

Aptab Name	Target Lipid	Model Membrane System	Dissociation Constant (Kd)	Reference
PPS1	Phosphatidylseri ne (PS)	Liposomes (85% PC, 15% PS)	Not specified, but strong binding observed	[3]
RNA Aptamer 54	RAFT-like lipids	RAFT liposomes	66.2 μΜ	[4]
RNA Aptamer 78	RAFT-like lipids	RAFT liposomes	188.5 μΜ	[4]
Short DNA Aptamers	Phosphatidylseri ne (PS)	DPPS Liposomes	Micromolar range (concentration- dependent binding observed from 3.33 to 30	

## **Experimental Protocol: Aptab-Liposome Binding Assay**

This protocol describes a method to quantify the binding of an **Aptab** to liposomes containing a target lipid, such as phosphatidylserine.

#### Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC)
- 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS)
- Cholesterol



- Chloroform
- Methanol
- Tris/EDTA buffer (pH 7.4)
- Fluorescently labeled or unlabeled Aptab
- NanoDrop spectrophotometer or fluorescence plate reader
- Extruder with polycarbonate membranes (100 nm pore size)
- Centrifuge

#### Procedure:

- Liposome Preparation:
  - Prepare a lipid mixture of DPPC and DPPS (e.g., 10:1 molar ratio) and cholesterol in chloroform. For control liposomes, use only DPPC and cholesterol.
  - Dry the lipid mixture to a thin film using a rotary evaporator or by overnight evaporation.
  - Hydrate the lipid film with Tris/EDTA buffer.
  - Create large unilamellar vesicles (LUVs) by extruding the lipid suspension through a 100 nm polycarbonate membrane at least 13 times.
- Binding Reaction:
  - Incubate the prepared liposomes with varying concentrations of the Aptab in Tris/EDTA buffer for 60 minutes at room temperature in the dark.
- Separation of Bound and Unbound Aptab:
  - Pellet the liposomes by centrifugation.
  - Carefully remove the supernatant containing the unbound Aptab.

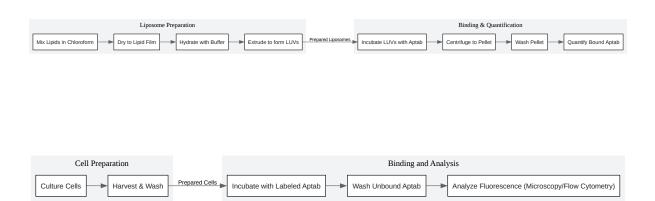


 Wash the liposome pellet with Tris/EDTA buffer three times to remove any remaining unbound Aptab.

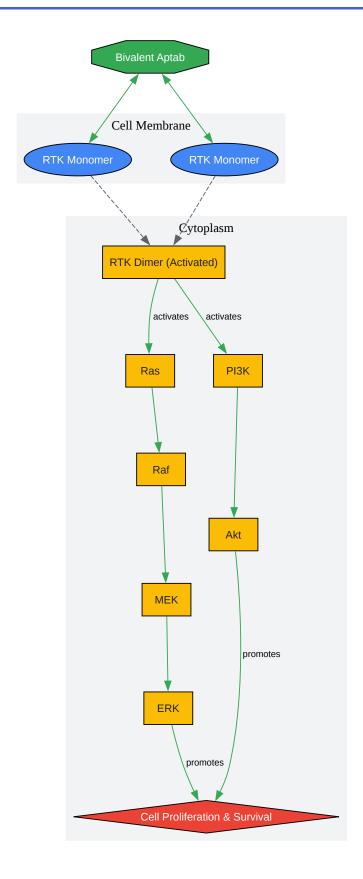
#### Quantification:

- Resuspend the final liposome pellet in buffer.
- If using an unlabeled Aptab, dissolve the lipid/Aptab complex in methanol and quantify
  the amount of bound Aptab using a NanoDrop spectrophotometer by measuring the
  absorbance at 260 nm.
- If using a fluorescently labeled Aptab, measure the fluorescence intensity of the resuspended liposomes using a fluorescence plate reader.

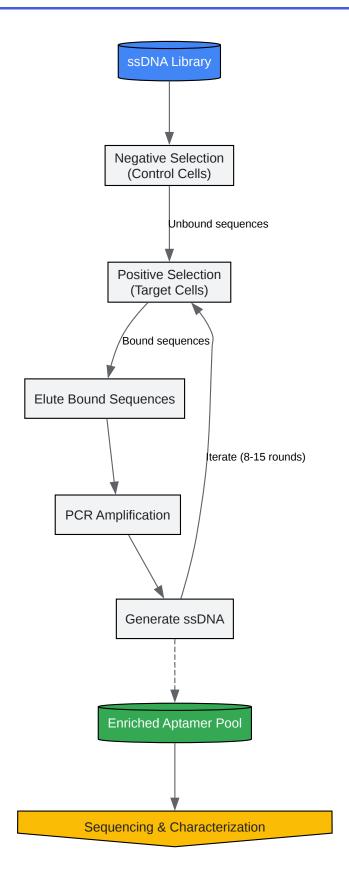
### **Experimental Workflow: Aptab-Liposome Binding Assay**











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